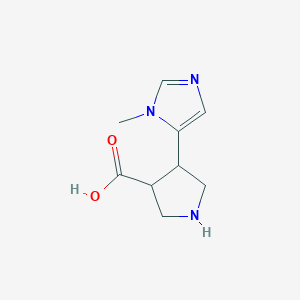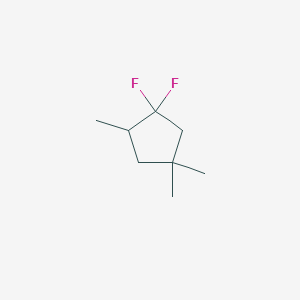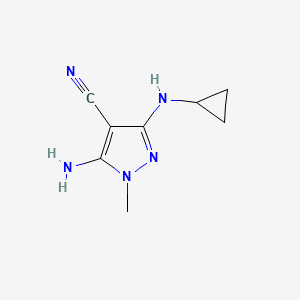
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both an imidazole and a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, and the pyrrolidine ring, which is a common motif in many natural products, makes this compound a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to introduce the pyrrolidine ring and carboxylic acid functionality . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield modified imidazole derivatives.
科学的研究の応用
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its imidazole ring is known for its biological activity, making it a candidate for the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for drug development .
類似化合物との比較
Similar Compounds
1-methyl-1H-imidazole-4-carboxylic acid: Similar in structure but lacks the pyrrolidine ring.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Contains a similar imidazole ring but different substituents.
Imidazolepropionic acid: Another imidazole derivative with different functional groups .
Uniqueness
4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds that lack one of these rings.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-12-5-11-4-8(12)6-2-10-3-7(6)9(13)14/h4-7,10H,2-3H2,1H3,(H,13,14) |
InChIキー |
JFNIENPNGJOSRV-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2CNCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)

![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)


![[4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)


![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)
![2-(Butan-2-yl)-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13221278.png)

![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)
